molecular formula C20H18N2O5 B2775654 3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899384-84-0

3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2775654
CAS RN: 899384-84-0
M. Wt: 366.373
InChI Key: UACANSRXWGZSAC-UHFFFAOYSA-N
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Description

The compound “3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione” is a derivative of pyrido[2,3-d]pyrimidine . Pyridopyrimidines are known for their practical potential in the search for new biologically active compounds . They exhibit a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH, leading to the selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrimidine ring and its fused derivatives including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine . These structures have received much interest due to their diverse biological potential .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Synthesis and Functionalization

An efficient synthesis of furo[3,4-d]pyrimidine-2,4-diones has been developed through a straightforward three-step pathway, starting from 4-(methoxycarbonyl)furan-3-carboxylic acid. This method allows for the creation of a diverse library of heterocycles, demonstrating the compound's versatility as a scaffold for chemical synthesis (De Coen et al., 2015).

Chemical Properties and Reactivity

The synthesis of 4,7‐Bis(4‐methoxy­phenyl)‐1,3,7‐tri­phenyl‐2,3,5,6,7,7a‐hexa­hydro‐1H‐pyrrolo­[2,3‐d]­pyrimidine‐2,5,6‐trione involved a [4 + 2]-cyclo­addition reaction. This study highlighted the molecule's composition, including a pyrrolo­pyrimidine moiety with phenyl and p-methoxy­phenyl substituents, showcasing its reactivity and potential for further derivatization (Adams et al., 2005).

Biological Activity

Research into compounds based on 3-arylmethylidenefuran-2(3H)-ones has led to the synthesis of biologically active compounds containing pyrimidine and pyridazine structural fragments. These compounds demonstrate significant potential for developing new therapeutics with plant-growth regulatory activity (Aniskova et al., 2017).

Advanced Materials

A novel approach to synthesizing 5-arylamino-4-(5-aryloxyfuran-2-yl)pyrimidines, which were developed and screened against various pathogenic bacterial strains, found some derivatives to possess high antibacterial activity. This research underscores the compound's potential in creating new materials with specific biological properties (Verbitskiy et al., 2021).

Photophysical Properties

Investigations into hetarylethenes, including derivatives of furan-2,5-diones, have revealed photochromic properties in solution. This study, focusing on the molecular and crystal structure, demonstrated the compounds' thermal stability and fluorescence, indicating their potential for applications in photoresponsive materials (Makarova et al., 2011).

properties

IUPAC Name

3-(furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-5-16-21-19-17(20(24)22(16)11-13-6-4-9-26-13)18(23)14-8-7-12(25-2)10-15(14)27-19/h4,6-10H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACANSRXWGZSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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